molecular formula C11H16O3S B14615739 2-Pentylbenzene-1-sulfonic acid CAS No. 58425-66-4

2-Pentylbenzene-1-sulfonic acid

Katalognummer: B14615739
CAS-Nummer: 58425-66-4
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: VBVVNLPJLRAFAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentylbenzenesulfonic acid is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a benzene ring, which is further substituted with a pentyl group. This compound is part of the broader class of aromatic sulfonic acids, known for their diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Pentylbenzenesulfonic acid can be synthesized through the sulfonation of 2-pentylbenzene. The sulfonation process typically involves the reaction of 2-pentylbenzene with concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-pentylbenzenesulfonic acid may involve continuous sulfonation processes using reactors designed for large-scale chemical manufacturing. The use of oleum or sulfur trioxide gas in these reactors allows for efficient and high-yield production of the desired sulfonic acid derivative.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentylbenzenesulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Nucleophilic Substitution: The sulfonic acid group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorosulfonic acid or sulfur trioxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Pentylbenzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-pentylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. Additionally, the pentyl group can affect the compound’s hydrophobicity and overall chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the pentyl group.

    p-Toluenesulfonic Acid: Contains a methyl group instead of a pentyl group.

    Sulfanilic Acid: Contains an amino group in addition to the sulfonic acid group.

Uniqueness

2-Pentylbenzenesulfonic acid is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to other aromatic sulfonic acids

Eigenschaften

CAS-Nummer

58425-66-4

Molekularformel

C11H16O3S

Molekulargewicht

228.31 g/mol

IUPAC-Name

2-pentylbenzenesulfonic acid

InChI

InChI=1S/C11H16O3S/c1-2-3-4-7-10-8-5-6-9-11(10)15(12,13)14/h5-6,8-9H,2-4,7H2,1H3,(H,12,13,14)

InChI-Schlüssel

VBVVNLPJLRAFAI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=CC=C1S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.